(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine - 946727-06-6

(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine

Catalog Number: EVT-3308820
CAS Number: 946727-06-6
Molecular Formula: C15H16FN
Molecular Weight: 229.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074)

Compound Description: CHF5074 is a γ-secretase modulator [, , ] that has demonstrated efficacy in reducing β-amyloid (Aβ) pathology in a transgenic mouse model of Alzheimer's disease [, ]. It exhibits this effect without causing peripheral toxicity, making it a promising therapeutic agent for Alzheimer's disease [, ]. Mechanistically, CHF5074 reduces brain Aβ40 and Aβ42 levels [, ] and inhibits Aβ42 and Aβ40 secretion in a human neuroglioma cell line expressing the Swedish mutated form of amyloid precursor protein (H4swe) [, ]. It displays neuroprotective properties by preventing apoptotic death in the differentiated human neuroblastoma cell line SH-SY5Y when challenged with Aβ25-35 or TRAIL [].

3-[4'-Bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine (IV)

Compound Description: Compound IV exhibits trypanocidal, leishmanicidal, and antimycobacterial activities []. It demonstrates significant activity against different species of mycobacteria and various life cycle stages of Trypanosoma cruzi []. Notably, compound IV displays potent activity against Leishmania amazonensis with an ED50/24 h of 3.0 ± 0.3 μmol/L [].

3-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine Derivatives (5a-m)

Compound Description: This series of compounds was synthesized and evaluated for antimycobacterial activity against standard Mycobacterium species (ATCC) and clinically isolated M. tuberculosis strains []. The study aimed to determine the effect of various substituents (represented by X) on the phenyl ring attached to the propenamine moiety on their antimycobacterial activity and cytotoxicity [].

3-(4'-Bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine (BBAP)

Compound Description: BBAP shows antimycobacterial activity against extracellular M. tuberculosis H37Rv, with its efficacy influenced by its formulation [, ]. When encapsulated in liposomes, BBAP exhibits a 6.1-fold reduction in cytotoxicity on J774 macrophages compared with its free form []. This finding suggests that liposomal encapsulation might enhance its therapeutic potential by improving its safety profile [, ].

N-((3',4',5'-Trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives

Compound Description: This group of compounds demonstrates potent antifungal activity against various plant pathogenic fungi []. Notably, compounds 9b [3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide] and 9a [1,3-dimethyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide] exhibit significant activity against Sclerotinia sclerotiorum, surpassing the potency of the commercial fungicide bixafen []. Mechanistically, these compounds act as succinate dehydrogenase inhibitors [].

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390)

Compound Description: NSC 368390 is a potent antitumor agent that inhibits dihydroorotate dehydrogenase (DHODH) [, , ]. This enzyme is crucial for de novo pyrimidine biosynthesis, a pathway essential for RNA and DNA synthesis [, , ]. NSC 368390 exhibits activity against various experimental tumors, including human colon, lung, stomach, and breast cancers [, ].

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic Acid (LY293111)

Compound Description: LY293111 is an experimental anticancer agent. Its metabolism involves glucuronidation as the primary metabolic pathway in various species, including humans []. This process generates an acyl glucuronide metabolite, which exhibits potential for covalent modification of proteins [].

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating hematologic malignancies []. VNO can undergo a [, ] Meisenheimer rearrangement to form another venetoclax impurity, Venetoclax hydroxylamine impurity (VHA) [].

4′-([1,1′-Biphenyl]-4-yl)-3,2′:6′,3″-terpyridine (1)

Compound Description: Compound 1, alongside its fluorinated analog 2 [4′-(4′-fluoro-[1,1′-biphenyl]-4-yl)-3,2′:6′,3″-terpyridine], forms 1D coordination polymers when reacted with copper(II) acetate [, ]. These polymers exhibit structural flexibility, adapting their conformation based on the steric demands of substituents [, ].

N-(3′,5′-Difluoro-3-nitro-[1,1′-biphenyl]-4-yl)nicotinamide (3)

Compound Description: Compound 3 demonstrates antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells in the nanomolar range []. Its mechanism of action involves inducing G2- and M-phase arrest in MCF-7 cells and a decrease in S-phase cells []. Compound 3 represents a promising lead compound in developing new anticancer agents [].

3-(4-((4-Fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic Acid (TUG-891)

Compound Description: TUG-891 acts as a potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120) [, , ]. This receptor plays a role in glucose homeostasis and inflammation [, , ]. TUG-891 demonstrates beneficial effects in preclinical models of type 2 diabetes and obesity [, , ].

N-(3-Cyano-4′-fluoro-[1,1′-biphenyl]-4-yl)nicotinamide (36)

Compound Description: This nitrile analog of compound 3 exhibits significantly increased antiproliferative activity against MCF-7 and MDA-MB-231 cells compared to its nitro counterpart []. This finding highlights the impact of bioisosteric replacement on potency and the potential of nitrile-containing analogs as anticancer agents [].

3-((2-Fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-¹¹C)amino)propanoic Acid (¹¹C-CS1P1)

Compound Description: ¹¹C-CS1P1 is a radiotracer designed to target sphingosine-1-phosphate receptor 1 (S1PR1), which is implicated in inflammatory diseases like multiple sclerosis []. This radiotracer demonstrates safety and favorable dosimetry profiles in human studies, enabling its use for evaluating inflammation in clinical settings [].

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-4455242)

Compound Description: PF-4455242 belongs to a group of short-acting κ-opioid receptor antagonists []. Unlike long-acting antagonists like nor-binaltorphimine (nor-BNI), PF-4455242 does not activate c-Jun N-terminal kinase (JNK) 1, a factor associated with prolonged antagonist effects [].

N-(3′,4′-Dichloro-5-fluoro-1,1′-biphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Bixafen)

Compound Description: Bixafen is a fungicide used to protect fruits, vegetables, and cut flowers from post-harvest diseases [].

(S)-3-Fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (FP3FBZ)

Compound Description: FP3FBZ is a short-acting κ-opioid receptor antagonist that, unlike long-acting antagonists, does not induce prolonged c-Jun N-terminal kinase (JNK) 1 activation []. This property makes it a potential candidate for developing drugs with shorter durations of action and potentially fewer side effects [].

Properties

CAS Number

946727-06-6

Product Name

(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine

IUPAC Name

[5-(3,4-dimethylphenyl)-2-fluorophenyl]methanamine

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

InChI

InChI=1S/C15H16FN/c1-10-3-4-12(7-11(10)2)13-5-6-15(16)14(8-13)9-17/h3-8H,9,17H2,1-2H3

InChI Key

GBSWRJOZHRNJLF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)CN)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)CN)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.